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molecular formula C6H8N2O4S B8362841 (2-Mesylimidazol-1-yl)-acetic acid

(2-Mesylimidazol-1-yl)-acetic acid

Cat. No. B8362841
M. Wt: 204.21 g/mol
InChI Key: NUYQIIORGBLGKL-UHFFFAOYSA-N
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Patent
US04034088

Procedure details

Ethyl (2-mesyl-imidazol-1-yl)-acetate (21.4 g.) in 4N sulphuric acid (50 cc.) is heated under reflux for 11/2 hours. A product crystallises on cooling. Crystallisation is completed by keeping the mixture in a bath of ice and water for 5 hours. After filtration, crystals (13.7 g.) which melt at 216- 217° C. are obtained. Recrystallisation from water (110 cc.) gives (2-mesylimidazol-1-yl)-acetic acid (12.7 g.), melting at 218- 219° C.
Name
Ethyl (2-mesyl-imidazol-1-yl)-acetate
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[N:6]([CH2:10][C:11]([O:13]CC)=[O:12])[CH:7]=[CH:8][N:9]=1)([CH3:4])(=[O:3])=[O:2]>S(=O)(=O)(O)O>[S:1]([C:5]1[N:6]([CH2:10][C:11]([OH:13])=[O:12])[CH:7]=[CH:8][N:9]=1)([CH3:4])(=[O:3])=[O:2]

Inputs

Step One
Name
Ethyl (2-mesyl-imidazol-1-yl)-acetate
Quantity
21.4 g
Type
reactant
Smiles
S(=O)(=O)(C)C=1N(C=CN1)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11/2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A product crystallises
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
Crystallisation
CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After filtration, crystals (13.7 g.) which melt at 216- 217° C.
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
Recrystallisation from water (110 cc.)

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)(C)C=1N(C=CN1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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